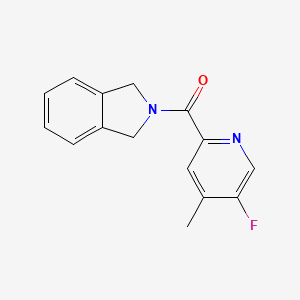
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, it has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits a range of biochemical and physiological effects which make it a useful tool for studying various diseases and biological processes. However, one limitation is that its mechanism of action is not fully understood which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more effective therapeutic agents for various diseases. Another direction is to explore its potential use in combination with other drugs to enhance its efficacy. Additionally, it may be useful to investigate its pharmacokinetics and toxicity to determine its safety and potential for clinical use.
Synthesemethoden
The synthesis of 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has been achieved using different methods including the reaction of 5-fluoro-4-methyl-2-pyridinecarboxylic acid with 2-aminobenzaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 5-fluoro-4-methyl-2-pyridinecarboxylic acid with 2-aminobenzophenone in the presence of a catalyst such as phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been studied for its potential use as a therapeutic agent for various diseases including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-6-14(17-7-13(10)16)15(19)18-8-11-4-2-3-5-12(11)9-18/h2-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBGTDCTYJLCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)

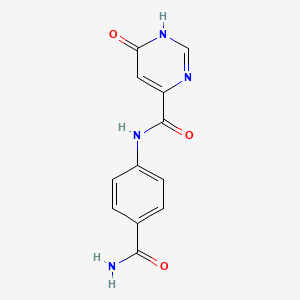

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)
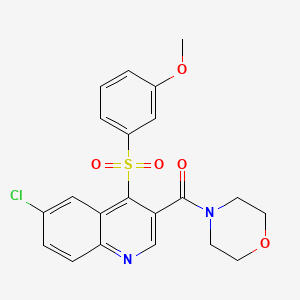
![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)
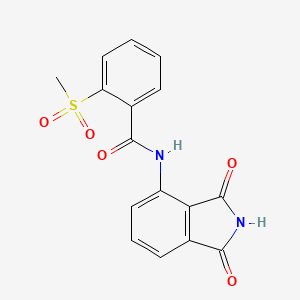
![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)
![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)
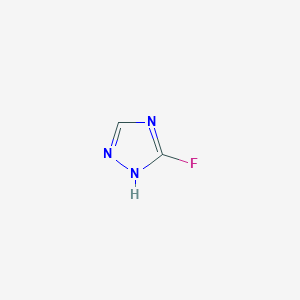
![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)